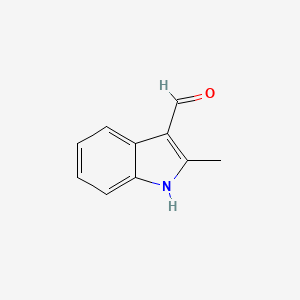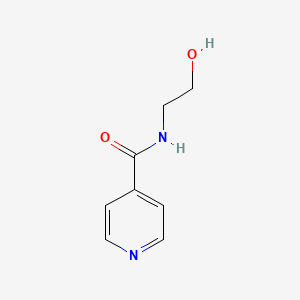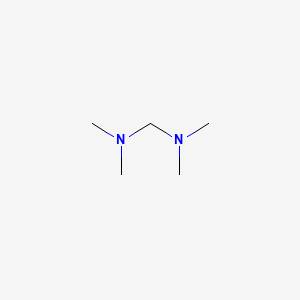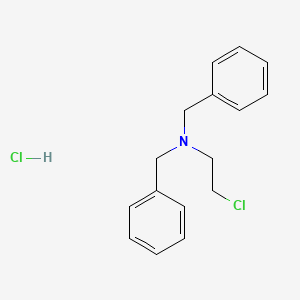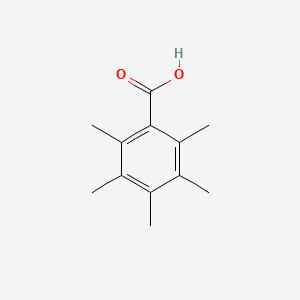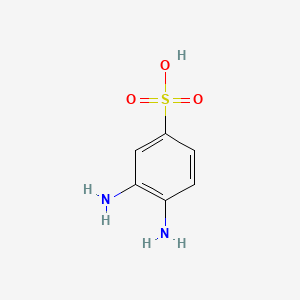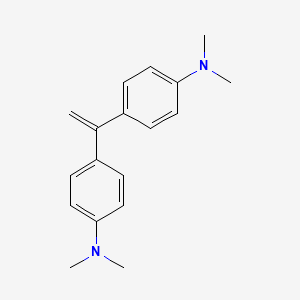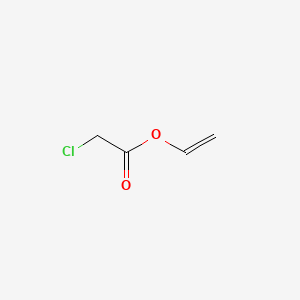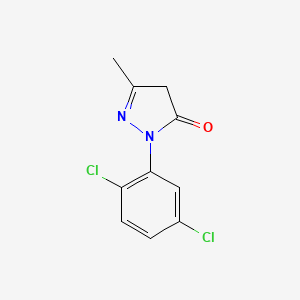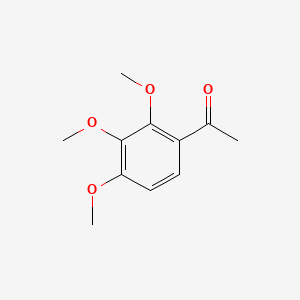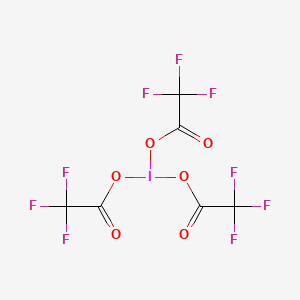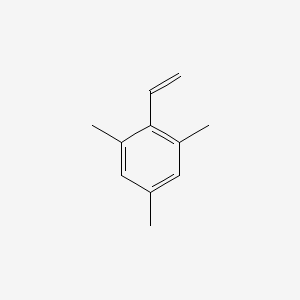
2,4,6-Trimethylstyrene
Vue d'ensemble
Description
2,4,6-Trimethylstyrene is an organic compound with the chemical formula C11H14This compound is a colorless to light yellow liquid with a styrene-like aroma . It is used as an intermediate to produce other chemicals, such as 2-Methoxy-1-(2,4,6-trimethyl-phenyl)-ethanone .
Méthodes De Préparation
2,4,6-Trimethylstyrene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with ethylene. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride, under controlled temperature and pressure conditions . Industrial production methods often involve similar catalytic processes to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
2,4,6-Trimethylstyrene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like peroxides for oxidation, and electrophiles for substitution reactions. Major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
2,4,6-Trimethylstyrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylstyrene involves its ability to undergo polymerization and other chemical reactions. In cationic polymerization, for example, the compound reacts with a cationic initiator to form a polymer chain. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylstyrene can be compared with other similar compounds, such as:
2-Methylstyrene: Similar in structure but with only one methyl group on the aromatic ring.
4-Vinylanisole: Contains a methoxy group instead of methyl groups on the aromatic ring.
The uniqueness of this compound lies in its three methyl groups, which influence its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
2-ethenyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELBHCVXBSVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27756-35-0 | |
| Record name | Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27756-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20227691 | |
| Record name | 2,4,6-Trimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-25-5 | |
| Record name | 2-Ethenyl-1,3,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylmesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FV7YQ871 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2,4,6-trimethylstyrene?
A1: this compound, also known as vinylmesitylene, has the molecular formula C11H14 and a molecular weight of 146.21 g/mol. Spectroscopically, it can be characterized by 1H NMR, with distinct chemical shifts for the protons on the vinyl group and the methyl substituents. These chemical shifts can be correlated with the reactivity of this compound in ionic polymerizations. []
Q2: How does the structure of this compound influence its reactivity in anionic polymerization compared to other substituted styrenes?
A2: The three methyl groups in this compound, particularly those in the ortho positions, introduce significant steric hindrance. This bulkiness leads to a deviation from the linear relationship observed between the reactivity of substituted styrenes in anionic polymerization and the 1H NMR chemical shift of the proton trans to the substituent. [] While it exhibits lower reactivity compared to styrene and 4-methylstyrene in cationic polymerization, its nucleophilicity is comparable to styrene. []
Q3: What is the significance of the ortho-methyl groups in this compound during its carbocationic polymerization?
A3: The ortho-methyl groups in this compound hinder the formation of an indanyl skeleton, a common chain transfer pathway in carbocationic polymerization. This makes this compound ideal for achieving "quasiliving" carbocationic polymerization as it significantly reduces chain transfer to the monomer even at low monomer addition rates. []
Q4: Can you elaborate on the concept of "living" and "controlled" polymerization of this compound?
A4: "Living" polymerization refers to a system where chain termination and transfer reactions are absent, allowing for precise control over molecular weight and narrow polydispersity. While early studies suggested this compound could achieve "truly living" polymerization with GaCl3 as a Lewis acid, later studies revealed that even with BCl3, where ionization is low, the polymerization is "perfectly controlled." This control allows for a good agreement between theoretical and experimental molecular weights, even at high molecular weights. []
Q5: How does the Lewis acid influence the cationic polymerization of this compound?
A5: The choice of Lewis acid significantly influences the polymerization kinetics and mechanism. With GaCl3, complete ionization of the initiator and propagating ends occurs, resulting in a stable cation and "truly living" polymerization. In contrast, BCl3 leads to low ionization, forming an equilibrium between dormant and active species, leading to a controlled polymerization. []
Q6: How does this compound behave in copolymerization reactions with styrene and its derivatives?
A7: Studies using titanium-based catalysts have shown that this compound exhibits lower reactivity than styrene and other monosubstituted styrenes in copolymerization reactions. [, ] This reduced reactivity is attributed to the combined steric and inductive effects of the methyl groups. In fact, this compound, along with 2,5-dimethylstyrene, can inhibit both homopolymerization and copolymerization. []
Q7: How does the presence of a mesityl group (derived from this compound) impact the properties of amino acids?
A8: Incorporating a mesityl group into amino acids significantly restricts their conformational flexibility. This effect was observed in synthesized N-Boc-protected amino acids containing a mesityl substituent. Variable-temperature 1H-NMR and computational studies confirmed the restricted rotation imposed by the bulky mesityl group. []
Q8: Can this compound be used as a building block for hierarchically porous catalytic materials?
A9: Yes, this compound can be used as a probe molecule to evaluate the catalytic performance of hierarchically porous titanium-doped silicalite-1 (TS-1). These materials, synthesized using a quasi-solid-state crystallization transformation process, demonstrated superior activity in the epoxidation of both styrene and this compound, highlighting their potential in various catalytic applications. []
Q9: Has the radical reaction of this compound with iododifluoroacetate been studied?
A10: Yes, electron paramagnetic resonance (EPR) spectroscopy confirmed the radical mechanism in the reaction of this compound with ethyl iododifluoroacetate in the presence of Zn and NiCl2 x 6H2O. The study successfully trapped and characterized the ethoxycarbonyldifluoromethyl radical and a secondary radical formed by its addition to this compound, providing valuable insights into the reaction mechanism. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



